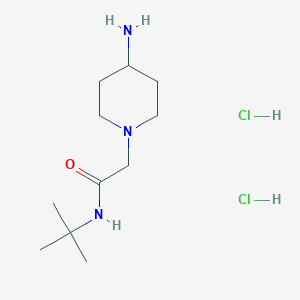
2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride
描述
2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C11H25Cl2N3O and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. Its molecular formula is CHClNO, with a molecular weight of 286.24 g/mol. This compound features an aminopiperidine moiety, which is known for its diverse biological activities, including potential applications in cancer therapy and neurodegenerative diseases.
The compound can be represented by the following structural formulas:
- IUPAC Name: this compound
-
Molecular Structure:
Anticancer Properties
Recent studies have explored the potential of aminopiperidine derivatives in cancer therapy. The compound is believed to act as a PLK4 inhibitor , which plays a crucial role in centrosome biogenesis and cell cycle regulation. Overexpression of PLK4 is associated with various cancers, making it a target for therapeutic intervention.
A study demonstrated that the inhibition of PLK4 led to reduced proliferation rates in cancer cell lines with mutations in the p53 gene, suggesting that compounds like this compound could be effective in treating specific cancer types where PLK4 is overexpressed .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine .
Case Studies and Research Findings
科学研究应用
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Neuropharmacology : Research indicates that compounds similar to 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it relevant in the study of psychiatric disorders and neurodegenerative diseases.
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of other biologically active molecules. Its piperidine ring structure allows for the modification of various functional groups, facilitating the creation of derivatives with enhanced biological activity.
Structure-Activity Relationship (SAR) Studies
Researchers utilize this compound to explore the relationship between its chemical structure and biological activity. By modifying the tert-butyl group or substituents on the piperidine ring, scientists can assess changes in potency and selectivity against target receptors.
Pharmacokinetic Studies
The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies focus on its bioavailability and half-life, which are essential for determining dosage regimens in potential therapeutic applications.
Toxicological Assessments
As with any new chemical entity, evaluating the safety profile of this compound is vital. Research includes assessing acute toxicity, potential mutagenicity, and long-term effects on human health.
Case Study 1: Neuropharmacological Effects
In a study examining the effects of piperidine derivatives on anxiety-related behaviors in animal models, researchers found that modifications to the piperidine ring significantly altered anxiolytic effects. The study highlighted the importance of structural variations in enhancing therapeutic efficacy while minimizing side effects.
Case Study 2: Synthesis of Derivatives
A research team successfully synthesized several derivatives of this compound, demonstrating improved binding affinity to specific serotonin receptors. This work underscores the compound’s utility as a scaffold for developing new antidepressant medications.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-tert-butylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,3)13-10(15)8-14-6-4-9(12)5-7-14;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWTWBQPQOEBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















